Forssmanpentaosempglycoside
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Description
Forssmanpentaosempglycoside is a useful research compound. Its molecular formula is C41H64N2O27 and its molecular weight is 1016.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Forssman Antigenicity and Synthesis : The Forssman antigen is a glycosphingolipid, a ceramide pentasaccharide. Studies have shown that it exhibits antigenic properties and can be synthesized chemically. For instance, Kijimoto‐Ochiai et al. (1983) explored the Forssman antigenicity of a chemically synthesized globopentaose, demonstrating its inhibitory activity in certain immunological reactions, despite difficulties in forming a stable complex with Forssman antibody (Kijimoto‐Ochiai et al., 1983).
Expression in Human Tissues : Forssman glycolipid and its expression in human tissues, including its potential role as a tumor-associated antigen, have been investigated. Hakomori et al. (1977) found that Forssman glycolipid was present in some gastrointestinal mucosa and tumors, suggesting its role as an isoantigen and its potential relationship with human tumors (Hakomori et al., 1977).
Electrochemical Analysis : The potential for distinguishing glycan isomers, including oligosaccharide pentamers like Forssman antigen, using electrochemical methods has been explored. Trefulka and Paleček (2014) revealed that oligosaccharide pentamers can be electrochemically distinguished, paving the way for new methods in glycan analysis (Trefulka & Paleček, 2014).
Biosynthesis and Localization : Studies have also focused on the biosynthesis and localization of Forssman antigen in human tissues, such as lung and lung carcinoma. Yoda et al. (1980) identified the presence of this antigenic glycolipid in all examined tissues of adult and embryo lungs, and lung tumors (Yoda et al., 1980).
Structural Analysis : Siddiqui and Hakomori (1971) conducted structural analysis of Forssman glycolipid hapten, identifying its components and shedding light on its biochemical characteristics (Siddiqui & Hakomori, 1971).
Inhibition of Autolysin Activity : The role of lipoteichoic acid, which contains Forssman antigen, in inhibiting autolysin activity in Pneumococcus has been researched by Höltje and Tomasz (1975), suggesting its potential physiological role in controlling autolysin activity (Höltje & Tomasz, 1975).
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50)/t17-,18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30-,31-,32-,33+,34+,35-,36+,37-,38+,39-,40+,41-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXASOZFPAPTWJX-LLCQHTAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)O[C@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N2O27 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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